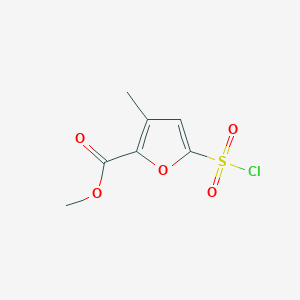

Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-3-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-4-3-5(14(8,10)11)13-6(4)7(9)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXWEIMKHZBKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725641 | |

| Record name | Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253225-69-2 | |

| Record name | Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate typically involves the chlorosulfonation of methyl 3-methylfuran-2-carboxylate. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems can help in precise addition of reagents and maintaining optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonamides or sulfonic acids.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it useful for creating sulfonamide derivatives, which have significant biological activity.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing sulfonamide antibiotics. |

| Agrochemicals | Intermediate for herbicides and pesticides. |

| Fine Chemicals | Building block for specialty chemicals. |

Research has indicated that derivatives of this compound exhibit antimicrobial and antifungal properties. Studies have shown that compounds derived from this structure can inhibit bacterial growth and fungal infections effectively.

Case Study: Antibacterial Activity

A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives derived from this compound showed potent activity against various strains of bacteria, including resistant strains of Staphylococcus aureus .

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials, including polymers with enhanced thermal stability and chemical resistance.

Table 2: Material Science Applications

| Material Type | Application |

|---|---|

| Polymers | Enhances properties such as heat resistance. |

| Coatings | Used in protective coatings for electronics. |

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate and related compounds:

Detailed Analysis of Structural and Functional Differences

Positional Isomerism (Furan Derivatives)

- This compound vs. Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate : The methyl group at position 3 (vs. 2) alters steric and electronic effects. The ester group at position 2 (vs.

Heterocycle Core (Thiophene vs. Furan)

- Thiophene Analogs (e.g., ) :

Thiophene's sulfur atom enhances aromatic stability compared to furan's oxygen, reducing electrophilicity at the sulfonyl chloride group. This makes thiophene derivatives less reactive in nucleophilic substitutions but more thermally stable .

Substituent Effects

- Chlorophenyl vs. Chlorosulfonyl () :

The absence of a sulfonyl group in methyl 5-(3-chlorophenyl)furan-2-carboxylate limits its utility in sulfonamide formation but introduces aryl π-stacking capabilities, relevant in materials science . - Dichlorinated Furan () :

The additional chlorine at position 2 increases molecular weight and may direct electrophilic attacks to specific ring positions, altering regioselectivity in further reactions .

Extended Conjugation (Benzofuran Derivatives)

- The sulfonamide group introduces hydrogen-bonding capacity, useful in drug design .

Biological Activity

Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antibacterial properties, and other relevant findings from existing literature. The focus will be on synthesizing and evaluating the compound's efficacy against various biological targets.

Chemical Structure and Properties

This compound has the following structural formula:

This compound contains a furan ring, a chlorosulfonyl group, and a carboxylate moiety, which contribute to its reactivity and potential biological effects.

Anticancer Activity

Research indicates that derivatives of furan compounds exhibit significant anticancer properties. In a study evaluating various furan derivatives, compounds similar to this compound were tested for their cytotoxic effects on cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The results showed promising cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | HepG2 | TBD |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, demonstrating effective antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the chlorosulfonyl group plays a crucial role in interacting with biological macromolecules, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of various furan derivatives included this compound. The researchers employed the MTT assay across multiple cell lines, assessing viability post-treatment. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, the compound was screened against common pathogens. The results indicated that it exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with lower MIC values compared to standard antibiotics .

Q & A

Basic: What are the established synthetic routes for Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via sulfonation of a pre-functionalized furan precursor. A common approach involves:

Sulfonation: Reacting 3-methylfuran-2-carboxylate derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the chlorosulfonyl group at position 2.

Esterification: Methylation of the carboxylic acid group (if not already esterified) using methanol and a catalytic acid (e.g., H₂SO₄) .

Optimization Parameters:

- Temperature Control: Excess heat during sulfonation can lead to decomposition; use ice baths and dropwise addition of reagents.

- Solvent Choice: Anhydrous dichloromethane or chloroform minimizes side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from sulfonic acid byproducts.

Yield Improvement:

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

- Use excess chlorosulfonic acid (2.5 equiv) and extended reaction times (12–16 hrs) for complete conversion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR:

- ¹H NMR (CDCl₃): Aromatic proton at position 4 (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm for C3-CH₃; δ 3.8–3.9 ppm for COOCH₃).

- ¹³C NMR: Sulfonyl chloride (C-SO₂Cl, δ 125–130 ppm), ester carbonyl (δ 165–170 ppm) .

- IR: Strong absorption at 1750 cm⁻¹ (ester C=O) and 1370–1180 cm⁻¹ (S=O stretching).

- HRMS: Exact mass calculated for C₈H₇ClO₅S: [M+H]⁺ = 250.9812 .

Validation: Compare with analogs like ethyl 5-(chlorosulfonyl)furan-3-carboxylate, where similar spectral patterns confirm regiochemistry .

Basic: What purification strategies are recommended for this compound, particularly to remove sulfonic acid impurities?

Answer:

- Liquid-Liquid Extraction: After synthesis, partition the crude product between ice-cold water (to remove residual H₂SO₄) and DCM.

- Chromatography: Use silica gel chromatography with a gradient of 5–20% ethyl acetate in hexane. The chlorosulfonyl group’s polarity necessitates slower elution for pure fractions.

- Recrystallization: Dissolve in minimal hot ethanol and cool to −20°C for crystalline precipitation (mp ~76–80°C, similar to analogs ).

Advanced: How does the chlorosulfonyl group influence nucleophilic substitution reactivity, and what mechanistic studies support this?

Answer:

The -SO₂Cl group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. Key insights:

- Kinetic Studies: Second-order kinetics in reactions with piperidine (in THF, 25°C) confirm a bimolecular nucleophilic substitution (SN2) mechanism .

- Leaving Group Ability: Chloride departure is facilitated by the electron-withdrawing sulfonyl group, as shown by computational (DFT) studies on related sulfonyl chlorides .

- Regioselectivity: The methyl group at C3 sterically hinders substitution at adjacent positions, directing reactions to C5-SO₂Cl .

Advanced: How can computational methods (e.g., DFT) predict the electronic effects of the methyl and chlorosulfonyl substituents on the furan ring?

Answer:

- DFT Calculations:

- Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution.

- The C3-methyl group donates electrons via inductive effects, slightly deactivating the ring, while the C5-SO₂Cl strongly withdraws electrons, creating a polarized ring system.

- Frontier Molecular Orbital (FMO) analysis reveals LUMO localization at C5-SO₂Cl, explaining its reactivity in nucleophilic attacks .

- Experimental Validation: Compare calculated IR/Raman spectra with experimental data to confirm accuracy .

Advanced: How should researchers resolve contradictions between X-ray crystallography and NMR data in confirming the structure?

Answer:

- X-ray Refinement: Use programs like SHELXL to refine crystal structures. For example, if NMR suggests rotational isomerism (e.g., ester group conformation), crystallography can confirm the dominant solid-state conformation.

- Dynamic NMR: If temperature-dependent NMR shows signal splitting, it indicates conformational flexibility not captured in X-ray data.

- Case Study: In ethyl 5-(chlorosulfonyl)furan-3-carboxylate, X-ray confirmed planar geometry, while NMR revealed rapid ring puckering in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.